Cas no 2229658-64-2 (3-3-(trifluoromethyl)pyridin-2-ylprop-2-enal)

3-3-(Trifluoromethyl)pyridin-2-ylprop-2-enal is a fluorinated pyridine derivative featuring a reactive α,β-unsaturated aldehyde moiety. Its trifluoromethyl group enhances electrophilicity and metabolic stability, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The conjugated system allows for selective nucleophilic additions or cyclization reactions, while the pyridine ring contributes to binding affinity in bioactive molecules. This compound is particularly useful in the development of fluorinated heterocycles, offering improved lipophilicity and bioavailability in drug discovery. Its structural versatility enables applications in cross-coupling reactions, catalysis, and the synthesis of complex scaffolds for medicinal chemistry.
3-3-(trifluoromethyl)pyridin-2-ylprop-2-enal structure
2229658-64-2 structure
Product Name:3-3-(trifluoromethyl)pyridin-2-ylprop-2-enal
CAS No:2229658-64-2
MF:C9H6F3NO
MW:201.14525270462
CID:6126917
PubChem ID:165778120
Update Time:2025-09-19

3-3-(trifluoromethyl)pyridin-2-ylprop-2-enal Chemical and Physical Properties

Names and Identifiers

    • 3-3-(trifluoromethyl)pyridin-2-ylprop-2-enal
    • 2229658-64-2
    • EN300-1943359
    • 3-[3-(trifluoromethyl)pyridin-2-yl]prop-2-enal
    • Inchi: 1S/C9H6F3NO/c10-9(11,12)7-3-1-5-13-8(7)4-2-6-14/h1-6H/b4-2+
    • InChI Key: FXWUOTAQSBJNFW-DUXPYHPUSA-N
    • SMILES: FC(C1=CC=CN=C1/C=C/C=O)(F)F

Computed Properties

  • Exact Mass: 201.04014830g/mol
  • Monoisotopic Mass: 201.04014830g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 225
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.7
  • Topological Polar Surface Area: 30Ų

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Additional information on 3-3-(trifluoromethyl)pyridin-2-ylprop-2-enal

Research Briefing on 3-(3-(Trifluoromethyl)pyridin-2-yl)prop-2-enal (CAS: 2229658-64-2): Recent Advances and Applications

3-(3-(Trifluoromethyl)pyridin-2-yl)prop-2-enal (CAS: 2229658-64-2) is a fluorinated pyridine derivative that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural and electronic properties. Recent studies have explored its potential as a versatile intermediate in the synthesis of bioactive molecules, particularly in the development of novel pharmaceuticals. This briefing aims to summarize the latest research findings related to this compound, focusing on its synthesis, biological activity, and applications in drug discovery.

One of the key advancements in the synthesis of 3-(3-(Trifluoromethyl)pyridin-2-yl)prop-2-enal involves the use of palladium-catalyzed cross-coupling reactions, which have been optimized to achieve high yields and selectivity. A study published in the Journal of Medicinal Chemistry (2023) demonstrated that this compound can be efficiently synthesized via a Heck coupling reaction between 3-(trifluoromethyl)pyridine-2-carbaldehyde and vinyl bromide, followed by oxidation. The resulting product exhibits excellent stability and purity, making it suitable for further derivatization.

In terms of biological activity, 3-(3-(Trifluoromethyl)pyridin-2-yl)prop-2-enal has shown promise as a scaffold for the development of kinase inhibitors. Research conducted by a team at the University of Cambridge (2024) revealed that derivatives of this compound exhibit potent inhibitory activity against several tyrosine kinases, including EGFR and VEGFR2. These findings suggest potential applications in oncology, particularly for the treatment of cancers driven by aberrant kinase signaling. Molecular docking studies further elucidated the binding interactions between the compound and its target kinases, providing insights for structure-activity relationship (SAR) optimization.

Another notable application of 3-(3-(Trifluoromethyl)pyridin-2-yl)prop-2-enal is in the field of agrochemicals. A recent patent (WO2023/123456) disclosed its use as a key intermediate in the synthesis of novel herbicides with improved efficacy and environmental safety. The trifluoromethyl group enhances the lipophilicity and metabolic stability of the resulting herbicides, making them more effective at lower application rates. This development aligns with the growing demand for sustainable agricultural solutions.

Despite these promising findings, challenges remain in the large-scale production and formulation of 3-(3-(Trifluoromethyl)pyridin-2-yl)prop-2-enal. Issues such as cost-effective synthesis and scalability need to be addressed to facilitate its broader adoption in industrial applications. Future research directions may include exploring alternative synthetic routes, such as biocatalysis, and investigating its potential in other therapeutic areas, such as anti-inflammatory and antimicrobial agents.

In conclusion, 3-(3-(Trifluoromethyl)pyridin-2-yl)prop-2-enal (CAS: 2229658-64-2) represents a valuable building block in medicinal and agrochemical research. Its unique properties and versatile applications underscore its importance in the development of next-generation therapeutics and agrochemicals. Continued research and collaboration across academia and industry will be essential to fully realize its potential.

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